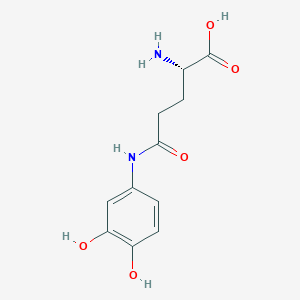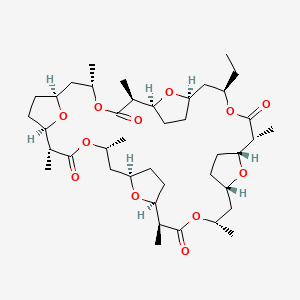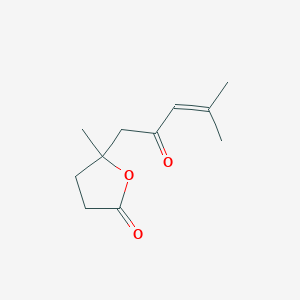
Pinnatolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinnatolide is a natural product found in Athanasia crithmifolia and Hymenolepis incisa with data available.
Scientific Research Applications
Antinociceptive, Anti-inflammatory, and Antidiabetic Effects
- Antinociceptive and Anti-inflammatory Properties : A study on Bryophyllum pinnatum, which contains pinnatolide, demonstrated significant antinociceptive effects against thermally- and chemically-induced nociceptive pain stimuli in mice. Additionally, the extract showed notable anti-inflammatory effects, supporting the ethnomedical use of the plant for pain and inflammation management (Ojewole, 2005).
Horticultural Applications
- Enhancing Plant Growth and Flowering : Research on Dahlia pinnata indicates that certain amino acids (Tryptophan, Arginine, Glycine) can significantly enhance plant height, number of inflorescences, and overall plant health. This suggests the potential of these compounds in horticultural practices (Abd-Elkader et al., 2020).
Medicinal Uses and Pharmacology
- Traditional Medicinal Uses : Pongamia pinnata, associated with this compound, has been used in traditional medicine for treating various ailments like piles, skin diseases, and wounds. The plant exhibits a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic properties (Al Muqarrabun et al., 2013).
Environmental Applications
- Domestic Wastewater Treatment : Azolla pinnata, another species containing this compound, has shown potential in domestic wastewater treatment. It can effectively reduce concentrations of biochemical oxygen demand (BOD), chemical oxygen demand (COD), and ammonia, suggesting its utility in environmental management (Magfhira et al., 2021).
Phytochemistry and Biomedical Research
- Cytotoxic and Antioxidant Properties : Studies on Kigelia pinnata leaves, rich in this compound, have demonstrated significant antioxidant activities and cytotoxic effects against human cancer cell lines, indicating its potential in cancer chemotherapy (Atolani et al., 2013).
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-methyl-5-(4-methyl-2-oxopent-3-enyl)oxolan-2-one |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-9(12)7-11(3)5-4-10(13)14-11/h6H,4-5,7H2,1-3H3 |
InChI Key |
MJFNQTVRNUJMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1(CCC(=O)O1)C)C |
Synonyms |
(+)-(R)-pinnatolide pinnatolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)
![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)
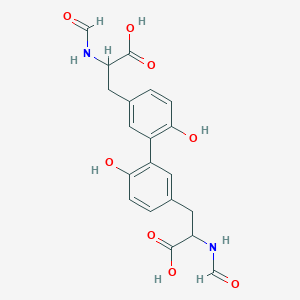
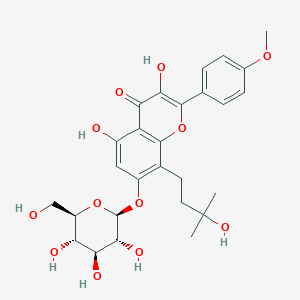
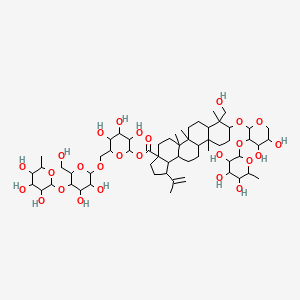
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
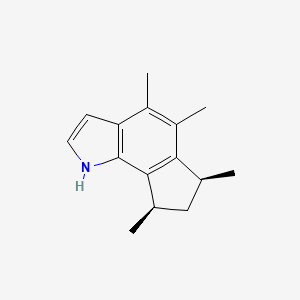
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)
